CoPo 22
Overview
Description
Scientific Research Applications
Cystic Fibrosis Treatment
N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide (CoPo-22) has shown promise in treating cystic fibrosis. The ΔPhe508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR) protein causes defects in protein folding and chloride channel functioning. CoPo-22 was identified as a compound with dual corrector and potentiator activities for ΔPhe508-CFTR, which could address both folding and gating defects. It activated wild-type and G551D CFTR chloride conductance in a forskolin-dependent manner, suggesting potential as a single-drug treatment for cystic fibrosis caused by the ΔPhe508 mutation (Phuan et al., 2011).
Cancer Research
In cancer research, compounds similar to N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide have been explored for their therapeutic potential. For example, derivatives of quinoline have been synthesized for anticancer applications, indicating the relevance of this class of compounds in oncology. These derivatives have been developed as intermediates for inhibitors targeting protein kinases like epidermal growth factor receptor (EGFR), which play crucial roles in cancer cell proliferation and survival (Jiang et al., 2011).
Neurological Research
Research on similar quinoline derivatives has also delved into neurological applications. Certain benzamide analogues related to N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide have been investigated for their binding to sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer. Studies involving radiolabeled benzamide analogues provided insights into receptor binding and potential therapeutic applications in neurology and oncology (Xu et al., 2005).
Properties
IUPAC Name |
N-[2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-9-15(2)19-12-17(13-23)21(26-20(19)10-14)24-7-8-25-22(27)16-5-4-6-18(11-16)28-3/h4-6,9-12H,7-8H2,1-3H3,(H,24,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGJSWWPNARXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)NCCNC(=O)C3=CC(=CC=C3)OC)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390480 | |
Record name | ASN 06744166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606101-83-1 | |
Record name | ASN 06744166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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